H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH
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Overview
Description
H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH is a peptide composed of the amino acids arginine, phenylalanine, and lysine. This peptide sequence is of interest due to its potential biological activities and applications in various fields such as medicine, biology, and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like arginine and lysine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of modified arginine or lysine residues.
Scientific Research Applications
H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH has several scientific research applications:
Biology: It can be used to study protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications include antimicrobial activity and cancer treatment.
Chemistry: It serves as a model peptide for studying peptide synthesis and modification techniques.
Mechanism of Action
The mechanism of action of H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH involves its interaction with specific molecular targets. The positively charged arginine and lysine residues promote electrostatic interactions with negatively charged cellular components, such as bacterial membranes. This interaction can disrupt membrane integrity, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH
- H-Tyr-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH
Uniqueness
H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH is unique due to its specific sequence of amino acids, which imparts distinct biological activities. The presence of multiple arginine residues enhances its ability to interact with negatively charged molecules, making it particularly effective in certain applications .
Properties
CAS No. |
562814-68-0 |
---|---|
Molecular Formula |
C45H83N23O8 |
Molecular Weight |
1074.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C45H83N23O8/c46-19-5-4-14-28(35(70)65-31(17-9-23-61-44(54)55)38(73)67-32(40(75)76)18-10-24-62-45(56)57)63-36(71)29(15-7-21-59-42(50)51)64-37(72)30(16-8-22-60-43(52)53)66-39(74)33(25-26-11-2-1-3-12-26)68-34(69)27(47)13-6-20-58-41(48)49/h1-3,11-12,27-33H,4-10,13-25,46-47H2,(H,63,71)(H,64,72)(H,65,70)(H,66,74)(H,67,73)(H,68,69)(H,75,76)(H4,48,49,58)(H4,50,51,59)(H4,52,53,60)(H4,54,55,61)(H4,56,57,62)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
DQSPOTMAEZFPEU-MRNVWEPHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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